molecular formula C10H10ClFN2 B2714347 2-(4-Chloro-5-fluoro-1H-indol-3-yl)ethanamine CAS No. 128202-75-5

2-(4-Chloro-5-fluoro-1H-indol-3-yl)ethanamine

Cat. No.: B2714347
CAS No.: 128202-75-5
M. Wt: 212.65
InChI Key: KDSQGXDZYOUSBB-UHFFFAOYSA-N
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Description

2-(4-Chloro-5-fluoro-1H-indol-3-yl)ethanamine is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals. This particular compound features a chloro and fluoro substitution on the indole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-5-fluoro-1H-indol-3-yl)ethanamine typically involves the construction of the indole ring followed by the introduction of the chloro and fluoro substituents. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The chloro and fluoro groups can be introduced via halogenation reactions using reagents such as N-chlorosuccinimide (NCS) and Selectfluor, respectively.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis with optimization for yield and purity. The process may include:

    Formation of the indole ring: Using Fischer indole synthesis or other methods.

    Halogenation: Introduction of chloro and fluoro groups using appropriate halogenating agents.

    Amination: Introduction of the ethanamine side chain through nucleophilic substitution reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-5-fluoro-1H-indol-3-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of this compound from nitro derivatives.

    Substitution: Formation of substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chloro-5-fluoro-1H-indol-3-yl)ethanamine has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-1H-indol-3-yl)ethanamine: Lacks the fluoro group, which may affect its biological activity.

    2-(5-Fluoro-1H-indol-3-yl)ethanamine: Lacks the chloro group, which may influence its chemical properties.

    2-(1H-indol-3-yl)ethanamine: Lacks both chloro and fluoro groups, serving as a simpler analog.

Uniqueness

2-(4-Chloro-5-fluoro-1H-indol-3-yl)ethanamine is unique due to the presence of both chloro and fluoro substituents, which can enhance its chemical reactivity and biological activity compared to its analogs. These substituents can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

Properties

IUPAC Name

2-(4-chloro-5-fluoro-1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2/c11-10-7(12)1-2-8-9(10)6(3-4-13)5-14-8/h1-2,5,14H,3-4,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSQGXDZYOUSBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2CCN)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128202-75-5
Record name 2-(4-chloro-5-fluoro-1H-indol-3-yl)ethan-1-amine
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